22R-Hydroxycholesterol vs. 22S-Hydroxycholesterol: Stereospecific LXR Agonist Activity with Defined EC50
22R-hydroxycholesterol (22R-HC) demonstrates quantifiable LXRα agonism with an EC50 of 325 nM, a defined potency benchmark established through concentration-response luciferase reporter assays employing full-length human LXRα [1]. In direct functional contrast, 22S-hydroxycholesterol (22S-HC) lacks agonist activity at this receptor and instead functions as an antagonist/modulator, as demonstrated in LXRα-GAL4 chimeric receptor reporter assays where 22S-HC antagonized 22R-HC-induced transcriptional activation [2]. This stereochemical inversion at a single carbon produces a binary functional switch—agonist to antagonist—that is quantified and reproducible.
| Evidence Dimension | LXRα transcriptional activation potency |
|---|---|
| Target Compound Data | EC50 = 325 nM (22R-HC) |
| Comparator Or Baseline | 22S-HC: No agonist activity; functions as antagonist of 22R-HC in LiSA assay |
| Quantified Difference | Functional inversion from agonist (EC50 = 325 nM) to antagonist (no agonist EC50 measurable) |
| Conditions | Full-length human LXRα luciferase reporter assay; LiSA (ligand sensing assay) for SRC1 recruitment |
Why This Matters
Procurement of the incorrect stereoisomer yields a compound with functionally opposite activity (antagonist vs. agonist), invalidating any experiment designed to interrogate endogenous LXR agonism.
- [1] Spencer TA, Li D, Russel JS, et al. Pharmacophore analysis of the nuclear oxysterol receptor LXRα. J Med Chem. 2001;44(6):886-897. PMID: 11300870. View Source
- [2] Janowski BA, Grogan MJ, Jones SA, et al. Structural requirements of ligands for the oxysterol liver X receptors LXRα and LXRβ. Proc Natl Acad Sci USA. 1999;96(1):266-271. PMID: 9874807. View Source
